Cas no 1350467-21-8 (fijimycin A)

Fijimycin A is a macrolide antibiotic derived from Streptomyces species, exhibiting potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Fijimycin A demonstrates notable stability against common resistance mechanisms, such as efflux pumps, enhancing its therapeutic potential. The compound also shows low cytotoxicity in mammalian cells, suggesting a favorable safety profile. Its structural uniqueness, characterized by a 14-membered lactone ring with sugar moieties, contributes to its selective antibacterial effects. Fijimycin A is a promising candidate for further development in addressing multidrug-resistant bacterial infections.
fijimycin A structure
fijimycin A structure
商品名:fijimycin A
CAS番号:1350467-21-8
MF:C44H62N8O11
メガワット:879.01
CID:2050283

fijimycin A 化学的及び物理的性質

名前と識別子

    • fijimycin A

fijimycin A 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
F335550-1mg
Fijimycin A
1350467-21-8
1mg
$207.00 2023-05-18
TRC
F335550-10mg
Fijimycin A
1350467-21-8
10mg
$1642.00 2023-05-18

fijimycin A 関連文献

fijimycin Aに関する追加情報

Exploring Fijimycin A (CAS No. 1350467-21-8): A Promising Natural Product with Diverse Bioactivities

Fijimycin A (CAS 1350467-21-8) is a naturally occurring compound that has garnered significant attention in recent years due to its unique structural features and potential therapeutic applications. This secondary metabolite belongs to the class of macrolide antibiotics and is produced by certain strains of marine-derived actinomycetes. The growing interest in Fijimycin A research stems from its remarkable biological activities, including antimicrobial, anticancer, and immunomodulatory properties.

The chemical structure of Fijimycin A features a complex macrocyclic core with several functional groups that contribute to its biological activity. Researchers have identified this compound as particularly interesting for drug discovery applications, especially in the context of addressing antibiotic resistance, one of the most pressing global health challenges today. The molecular weight of 1350467-21-8 and its specific stereochemistry play crucial roles in its mechanism of action and selectivity.

Recent studies on Fijimycin A biosynthesis have revealed fascinating insights into its production by marine microorganisms. The compound's discovery highlights the importance of exploring marine ecosystems for novel bioactive molecules. Scientists are particularly interested in optimizing Fijimycin A production through fermentation techniques and exploring potential synthetic routes to make this valuable compound more accessible for research and development purposes.

The antimicrobial properties of Fijimycin A against drug-resistant pathogens have positioned it as a potential candidate for new antibiotic development. In laboratory settings, this compound has demonstrated effectiveness against several clinically relevant bacterial strains, including some that are resistant to conventional antibiotics. This makes 1350467-21-8 particularly relevant in the current era of increasing antimicrobial resistance, where the search for novel antimicrobial agents has become a global priority.

Beyond its antimicrobial effects, Fijimycin A has shown promising results in preliminary anticancer studies. Researchers investigating Fijimycin A anticancer activity have observed its ability to inhibit the growth of certain cancer cell lines while showing relatively low toxicity to normal cells. These findings suggest potential applications in oncology, though further research is needed to fully understand its mechanisms and therapeutic potential.

The immunomodulatory effects of Fijimycin A represent another exciting area of investigation. Studies suggest that this compound may influence immune cell function, making it potentially valuable for developing new immunotherapies. The dual antimicrobial and immunomodulatory properties of 1350467-21-8 make it particularly interesting for treating infections in immunocompromised patients or managing chronic inflammatory conditions.

From a pharmaceutical development perspective, researchers are actively working on improving the Fijimycin A solubility and bioavailability profile. These physicochemical properties are crucial for determining the compound's suitability for various administration routes and its potential for clinical translation. Current efforts focus on developing suitable formulations that can enhance the compound's stability and therapeutic efficacy.

The market potential for Fijimycin A is growing as more research validates its therapeutic promise. Pharmaceutical companies and research institutions are increasingly interested in Fijimycin A applications, particularly in areas where conventional treatments are becoming less effective. The unique structural features of 1350467-21-8 also make it an attractive scaffold for medicinal chemistry modifications aimed at developing derivatives with improved properties.

Quality control and analytical methods for Fijimycin A have been developing alongside the compound's research. Advanced techniques such as HPLC, LC-MS, and NMR spectroscopy are routinely used to characterize Fijimycin A purity and confirm its structural identity. These analytical methods are essential for ensuring the reliability of research findings and for potential future pharmaceutical development.

Environmental considerations regarding Fijimycin A production and potential release are also being studied. As with any bioactive compound, understanding its environmental fate and potential ecological impacts is important for sustainable development. Researchers are investigating the biodegradation pathways of 1350467-21-8 and its potential effects on microbial communities in various ecosystems.

The future research directions for Fijimycin A include detailed mechanism-of-action studies, structure-activity relationship investigations, and preclinical evaluation of its safety and efficacy. Collaborative efforts between academic researchers, pharmaceutical companies, and government agencies are crucial for advancing Fijimycin A development and potentially bringing this promising compound through the drug development pipeline.

For researchers interested in working with Fijimycin A, it's important to source high-quality material from reputable suppliers. The compound's stability under various storage conditions and its compatibility with different experimental systems should be carefully considered when designing studies involving 1350467-21-8. Proper handling and storage protocols are essential to maintain the compound's integrity and ensure reproducible research results.

In conclusion, Fijimycin A (CAS 1350467-21-8) represents an exciting area of natural product research with multiple potential therapeutic applications. Its unique structural features, diverse biological activities, and relevance to current medical challenges make it a compound of significant interest to the scientific community. As research progresses, we may see Fijimycin A applications expand into various areas of medicine, potentially addressing some of today's most pressing healthcare needs.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd